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Compound Name: 1-Boc-azetidine-3-yl-methanol

Cat. No.: B136578 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 1-Boc-azetidine-3-yl-methanol, a
crucial building block in modern medicinal chemistry. The document details its chemical

structure, IUPAC nomenclature, and key physicochemical properties. Furthermore, it presents

a detailed experimental protocol for its synthesis and explores its significant role as a non-

cleavable linker in the development of advanced therapeutics such as Antibody-Drug

Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The guide also includes a

conceptual framework for its application in targeted protein degradation, visualized through a

representative experimental workflow.

Chemical Structure and Nomenclature
1-Boc-azetidine-3-yl-methanol is a heterocyclic compound featuring an azetidine ring

protected with a tert-butyloxycarbonyl (Boc) group and substituted with a hydroxymethyl group.

Chemical Structure:
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IUPAC Name: tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate[1][2]

Synonyms: 1-(tert-Butoxycarbonyl)-3-azetidinemethanol, (1-Boc-azetidin-3-yl)methanol, tert-

butyl 3-(hydroxymethyl)-1-azetidinecarboxylate[1][2]

Physicochemical Properties
A summary of the key quantitative data for 1-Boc-azetidine-3-yl-methanol is presented in the

table below. These properties are essential for its handling, formulation, and application in

chemical synthesis.

Property Value Reference

Molecular Formula C₉H₁₇NO₃ [1][2]

Molecular Weight 187.24 g/mol [1][2]

Melting Point 55 °C [1]

Boiling Point 270.3 °C at 760 mmHg [1]

Density 1.116 g/cm³ [1]

Solubility
Soluble in Dimethyl sulfoxide

(DMSO)
[1]

CAS Number 142253-56-3 [1][2]
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Experimental Protocol: Synthesis of 1-Boc-
azetidine-3-yl-methanol
This section details a common and effective method for the synthesis of 1-Boc-azetidine-3-yl-
methanol, starting from 1-N-Boc-3-azetidinecarboxylic acid.

Reaction Scheme:

Materials and Reagents:

1-N-Boc-3-azetidinecarboxylic acid

Borane-tetrahydrofuran complex (BH₃·THF) solution

Tetrahydrofuran (THF), anhydrous

Ethyl acetate (EtOAc)

Deionized water

Anhydrous sodium sulfate (Na₂SO₄)

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

Reaction Setup: A solution of 1-N-Boc-3-azetidinecarboxylic acid in anhydrous

tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon). The flask is cooled to 0 °C in an ice bath.

Reduction: A solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise to the

cooled solution of the starting material with continuous stirring. The reaction mixture is

maintained at 0 °C for approximately one hour.

Quenching: After the reaction is complete, the excess borane is quenched by the slow,

dropwise addition of deionized water.
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Extraction: The reaction mixture is then diluted with ethyl acetate (EtOAc) and washed with

deionized water. The organic layer is collected.

Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate

(Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield 1-Boc-
azetidine-3-yl-methanol as a clear oil.

Characterization: The final product can be characterized by various spectroscopic methods,

including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Development
1-Boc-azetidine-3-yl-methanol serves as a critical linker in the synthesis of complex

therapeutic molecules, particularly in the fields of oncology and targeted protein degradation.

Role in Antibody-Drug Conjugates (ADCs)
In the design of ADCs, a linker connects a monoclonal antibody to a potent cytotoxic payload.

1-Boc-azetidine-3-yl-methanol can be incorporated into non-cleavable linkers. These linkers

are designed to be stable in the bloodstream and only release the payload after the ADC has

been internalized by the target cancer cell and undergone lysosomal degradation. The

azetidine ring provides a rigid and stable scaffold, contributing to the overall stability of the

ADC.

Role in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target

proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand

that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects

these two components. 1-Boc-azetidine-3-yl-methanol is utilized in the synthesis of the linker

component of PROTACs. The linker's length, rigidity, and chemical nature are critical for the

formation of a stable ternary complex between the target protein, the PROTAC, and the E3

ligase, which is essential for efficient protein degradation. The azetidine moiety within the linker

can provide conformational constraint, which can be advantageous for optimizing the geometry

of the ternary complex.

Visualization of Experimental Workflow
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The following diagram illustrates a generalized experimental workflow for the synthesis of a

PROTAC, highlighting the integration of the 1-Boc-azetidine-3-yl-methanol-derived linker.
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Caption: Generalized workflow for PROTAC synthesis.

Signaling Pathway Context: PROTAC-Mediated
Protein Degradation
While a specific signaling pathway targeted by a PROTAC utilizing a 1-Boc-azetidine-3-yl-
methanol linker is not detailed in the public literature, the following diagram illustrates the

general mechanism of action for a PROTAC targeting an oncogenic protein kinase within a

cancer-related signaling pathway.
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Caption: PROTAC mechanism of action in a cancer cell.

Conclusion
1-Boc-azetidine-3-yl-methanol is a valuable and versatile building block in the synthesis of

complex therapeutic agents. Its well-defined structure and reactivity make it an ideal

component for the construction of linkers in ADCs and PROTACs. The continued exploration of

its applications is expected to contribute significantly to the development of next-generation

targeted therapies for a range of diseases, most notably cancer. The information provided in
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this guide serves as a foundational resource for researchers and scientists working in the field

of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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